Flumequine-13C3
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Overview
Description
Flumequine-13C3 is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is a labeled compound, specifically designed for use in scientific research and analytical applications. The compound is structurally related to nalidixic and oxolinic acids and is known for its antibacterial properties .
Mechanism of Action
Target of Action
Flumequine-13C3, a labeled version of Flumequine, is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class . It primarily targets bacterial DNA gyrase, a type II topoisomerase . This enzyme is crucial for bacterial DNA replication as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, relieving the tension caused by the unwinding of the DNA double helix .
Mode of Action
This compound, like its parent compound Flumequine, acts as an inhibitor of bacterial DNA gyrase . By binding to this enzyme, this compound prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to DNA fragmentation and ultimately, bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA gyrase, this compound prevents the relaxation of positive supercoils that form in the DNA molecule during replication . This disruption of the normal supercoiling process leads to breaks in the DNA, halting replication and leading to cell death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication via the inhibition of DNA gyrase . This compound is active against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .
Biochemical Analysis
Biochemical Properties
Flumequine-13C3 interacts with various biomolecules, primarily functioning as a topoisomerase II inhibitor . It exhibits activity against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .
Cellular Effects
This compound has been shown to influence cellular function in several ways. For instance, it has been found to increase melanin content in B16F10 cells and zebrafish larvae by activating p38 MAPK and JNK . It also leads to an increase in resistant E. coli in caecal fermentation, comparable with enrofloxacin .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a topoisomerase II inhibitor . It disrupts the supercoiling of bacterial DNA, thereby blocking transcription and replication . According to molecular docking prediction, Flumequine targets dual-specificity MAPK phosphatase 16 (DUSP16), a major negative regulator of p38 MAPK and JNK .
Dosage Effects in Animal Models
In young dogs, Flumequine did not induce adverse effects after oral administration up to 100 mg/kg bw/day
Metabolic Pathways
This compound is involved in the metabolic pathways related to the inhibition of topoisomerase II
Subcellular Localization
Considering its role as a topoisomerase II inhibitor, it is likely to localize in the nucleus where it can interact with bacterial DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flumequine-13C3 is synthesized through a series of chemical reactions involving the incorporation of carbon-13 isotopes into the flumequine molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinolone core structure.
Isotope Labeling: Carbon-13 isotopes are introduced into specific positions of the quinolone ring.
Final Assembly: The labeled quinolone is then subjected to further chemical modifications to obtain the final product, this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets analytical standards
Chemical Reactions Analysis
Types of Reactions
Flumequine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products
Scientific Research Applications
Flumequine-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of flumequine in various samples.
Biology: Employed in studies investigating the biological effects of fluoroquinolone antibiotics on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of fluoroquinolone antibiotics in the body.
Industry: Applied in the development of new antibacterial agents and in quality control of pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: An earlier quinolone antibiotic with similar antibacterial properties.
Oxolinic Acid: Another quinolone antibiotic structurally related to Flumequine-13C3.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with broader antibacterial activity
Uniqueness
This compound is unique due to its specific isotope labeling, which makes it particularly valuable in analytical and research applications. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in various studies, providing insights that are not possible with unlabeled compounds .
Properties
IUPAC Name |
7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-AIGZGMKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.